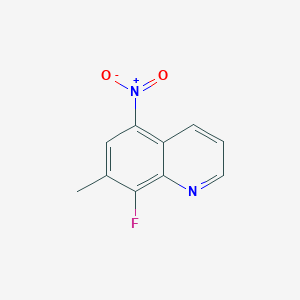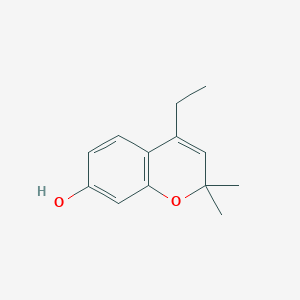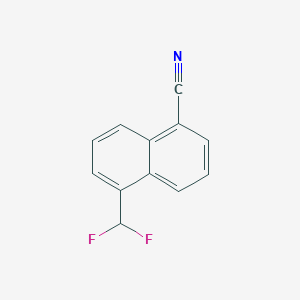
1-Cyano-5-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-5-(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H7F2N and a molecular weight of 203.19 g/mol It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Cyano-5-(difluoromethyl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acid medium to obtain the corresponding diazonium salt, which is then subjected to further reactions to introduce the cyano and difluoromethyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyano-5-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 1-amino-5-(difluoromethyl)naphthalene.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-5-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-5-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Cyano-5-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-5-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Cyano-5-(methyl)naphthalene: Similar structure but with a methyl group instead of a difluoromethyl group.
1-Cyano-5-(chloromethyl)naphthalene: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H7F2N |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
InChI Key |
URUZKWCKEZESPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


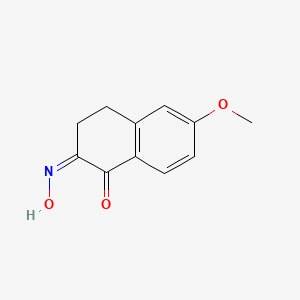
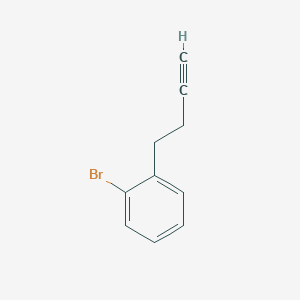
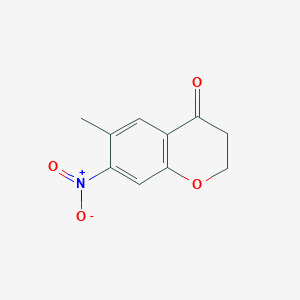
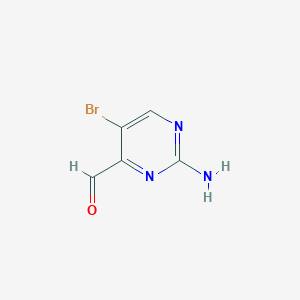
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
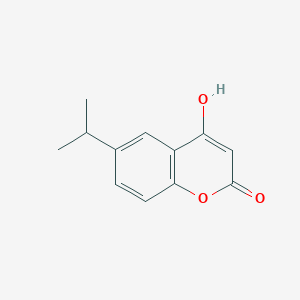
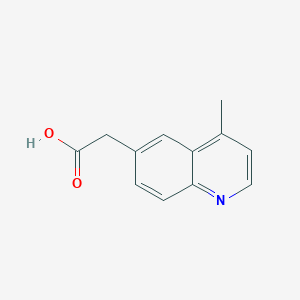
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
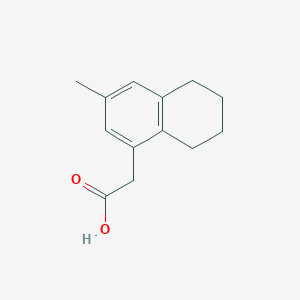
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

